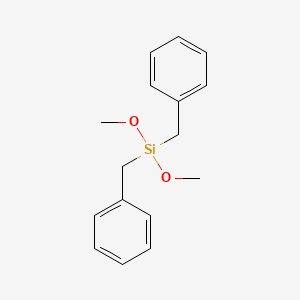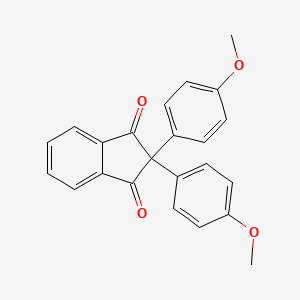
1H-Indene-1,3(2H)-dione, 2,2-bis(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene-1,3(2H)-dione, 2,2-bis(4-methoxyphenyl)- is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of two methoxyphenyl groups attached to an indene-dione core, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1H-Indene-1,3(2H)-dione, 2,2-bis(4-methoxyphenyl)- typically involves the following steps:
-
Synthetic Routes and Reaction Conditions
Step 1: Bis(4-methoxyphenyl)methanone and (4-bromophenyl)(phenyl)methanone are reacted with zinc powder in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The mixture is cooled to 0°C, and titanium tetrachloride (TiCl4) is added dropwise. The reaction mixture is then heated to reflux and stirred for 8 hours. After cooling, the reaction is quenched with aqueous hydrochloric acid (HCl) and extracted with dichloromethane.
Step 2: The product from Step 1 is further reacted with bis(pinacolato)diboron, palladium(II) chloride (Pd(dppf)Cl2), and potassium acetate (KOAc) in 1,4-dioxane. The reaction mixture is heated to 100°C and stirred for 24 hours.
-
Industrial Production Methods
- Industrial production methods for this compound typically involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
1H-Indene-1,3(2H)-dione, 2,2-bis(4-methoxyphenyl)- undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
-
Reduction
- Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
-
Substitution
- The methoxy groups in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
-
Common Reagents and Conditions
- Typical reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (NaBH4, LiAlH4), and nucleophiles (amines, thiols). Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
-
Major Products Formed
- The major products formed from these reactions include quinones, reduced derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Indene-1,3(2H)-dione, 2,2-bis(4-methoxyphenyl)- has a wide range of scientific research applications:
-
Chemistry
- The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules for various applications.
-
Biology
- It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and protein interactions.
-
Medicine
- The compound has potential therapeutic applications, including its use as a precursor for drug development and as a probe for studying disease mechanisms.
-
Industry
- In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2,2-bis(4-methoxyphenyl)- involves its interaction with molecular targets and pathways:
-
Molecular Targets
- The compound can interact with various enzymes and proteins, leading to inhibition or modulation of their activity.
-
Pathways Involved
- It may affect signaling pathways, metabolic pathways, and other cellular processes, depending on the specific biological context and target.
Comparaison Avec Des Composés Similaires
1H-Indene-1,3(2H)-dione, 2,2-bis(4-methoxyphenyl)- can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- Compounds such as 1H-Indene-1,3(2H)-dione, 2,2-bis(4-hydroxyphenyl)- and 1H-Indene-1,3(2H)-dione, 2,2-bis(4-chlorophenyl)- share structural similarities but differ in their substituent groups.
-
Uniqueness
- The presence of methoxy groups in 1H-Indene-1,3(2H)-dione, 2,2-bis(4-methoxyphenyl)- imparts unique chemical properties, such as increased solubility and reactivity, making it distinct from its analogs.
Propriétés
Numéro CAS |
66064-61-7 |
|---|---|
Formule moléculaire |
C23H18O4 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
2,2-bis(4-methoxyphenyl)indene-1,3-dione |
InChI |
InChI=1S/C23H18O4/c1-26-17-11-7-15(8-12-17)23(16-9-13-18(27-2)14-10-16)21(24)19-5-3-4-6-20(19)22(23)25/h3-14H,1-2H3 |
Clé InChI |
GQLYGAHCVICOGX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate](/img/structure/B14471710.png)
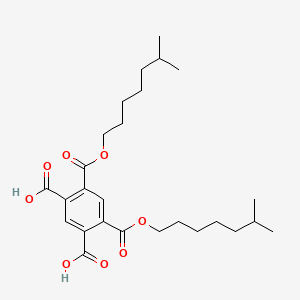

![Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate](/img/structure/B14471740.png)
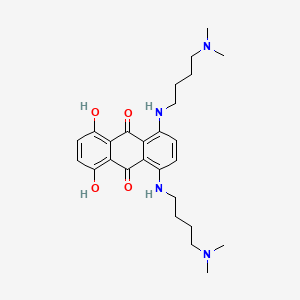

![hydrogen sulfate;5-methoxy-4-methyl-2-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]benzenediazonium](/img/structure/B14471759.png)


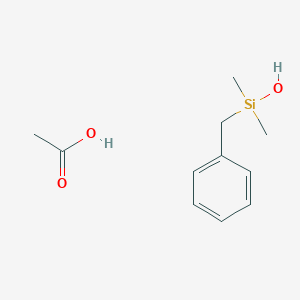

![Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B14471785.png)
![[1-(Butylsulfanyl)but-3-EN-1-YL]benzene](/img/structure/B14471786.png)
